

# Spectroscopic Analysis of Bromo-Isatoic Anhydrides: A Technical Overview

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## Compound of Interest

Compound Name: 8-Bromo-1*h*-benzo[d][1,3]oxazine-2,4-dione

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For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of key chemical intermediates is paramount. This guide provides an in-depth look at the available spectral data for bromo-substituted isatoic anhydrides, compounds of significant interest in synthetic chemistry and pharmaceutical research.

While specific experimental spectral data for 8-bromo-isatoic anhydride (also known as 8-bromo-1*H*-3,1-benzoxazine-2,4-dione) is not readily available in the public domain, this document collates and presents the <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectral data for closely related and parent isomers. This comparative data can serve as a valuable reference for the characterization of novel derivatives.

## Spectral Data Summary

The following tables summarize the reported <sup>1</sup>H NMR and <sup>13</sup>C NMR spectral data for isatoic anhydride and its 6-chloro derivative. This information is crucial for confirming the structure and purity of these compounds.

Table 1: <sup>1</sup>H NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
Isatoic Anhydride	DMSO-d <sub>6</sub>	11.72 (s, 1H), 7.92 (dd, J = 7.9, 1.0 Hz, 1H), 7.77–7.71 (m, 1H), 7.28–7.22 (m, 1H), 7.15 (d, J = 8.2 Hz, 1H)[1]
6-Chloro-1H-benzo[d][2]oxazine-2,4-dione	DMSO-d <sub>6</sub>	11.86 (s, 1H), 7.86 (d, J = 2.3 Hz, 1H), 7.77 (dd, J = 8.7, 2.4 Hz, 1H), 7.16 (d, J = 8.7 Hz, 1H)[1]
6-Methyl-1H-benzo[d][2]oxazine-2,4-dione	DMSO-d <sub>6</sub>	11.64 (s, 1H), 7.72 (s, 1H), 7.57 (dd, J = 8.3, 1.5 Hz, 1H), 7.06 (d, J = 8.3 Hz, 1H), 2.33 (s, 3H)[1]

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Solvent	Chemical Shift ( $\delta$ ) in ppm
Isatoic Anhydride	DMSO-d <sub>6</sub>	160.81, 148.02, 142.33, 137.86, 129.86, 124.44, 116.26, 116.23, 111.20[1]
6-Chloro-1H-benzo[d][2]oxazine-2,4-dione	DMSO-d <sub>6</sub>	159.97, 147.78, 141.28, 137.66, 128.68, 128.18, 118.47, 113.01[1]
6-Methyl-1H-benzo[d][2]oxazine-2,4-dione	DMSO-d <sub>6</sub>	160.83, 148.04, 140.16, 138.86, 133.86, 129.24, 116.20, 110.93, 20.98[1]

### Infrared (IR) Spectroscopy

The IR spectrum of isatoic anhydride and its derivatives is characterized by the presence of two distinct carbonyl (C=O) stretching bands due to the anhydride functionality. One band, typically appearing at a higher wavenumber, corresponds to the asymmetric stretch, while the lower

wavenumber band is due to the symmetric stretch. The exact positions of these bands can be influenced by the substituent on the aromatic ring.

## Experimental Protocols

The synthesis of isatoic anhydride derivatives generally involves the cyclization of corresponding anthranilic acids. A representative experimental protocol is outlined below.

### General Synthesis of 1H-benzo[d][2][3]oxazine-2,4-diones

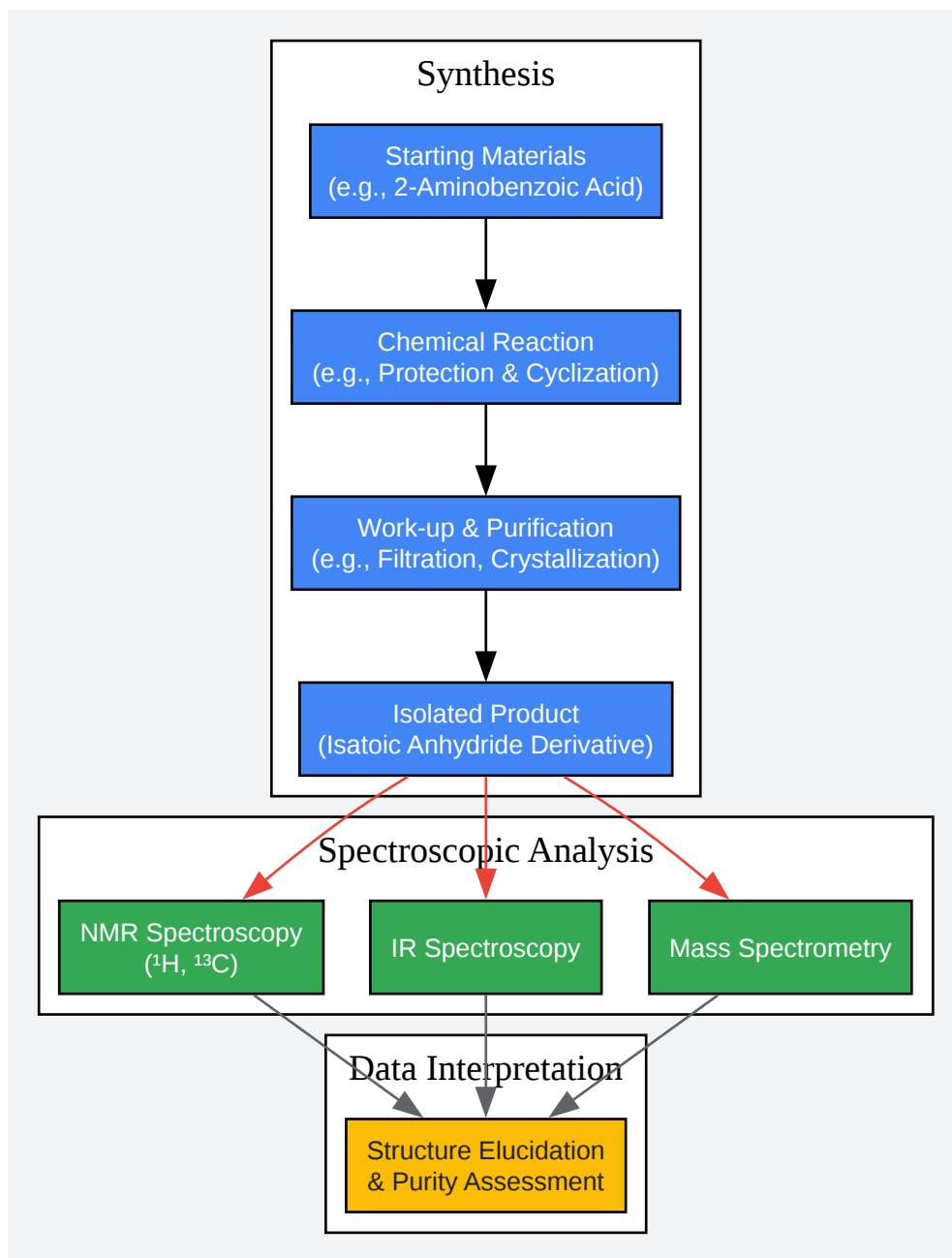
A common method for the synthesis of isatoic anhydrides involves a two-step approach starting from the corresponding 2-aminobenzoic acids.<sup>[1]</sup>

- **Protection of the Amine:** The 2-aminobenzoic acid is first reacted with a protecting group source, such as fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), benzyloxycarbonyl chloride (Cbz-Cl), or ethyl chloroformate, to form an N-protected intermediate. This reaction is typically carried out in a suitable solvent at room temperature.
- **Cyclization:** The N-protected intermediate is then treated with a cyclizing agent, such as thionyl chloride, which promotes the activation and subsequent ring closure to form the desired 1H-benzo[d][2][3]oxazine-2,4-dione.<sup>[1]</sup> The reaction mixture is stirred, often overnight, and the product is then isolated by filtration and washed.

**Characterization:** The synthesized compounds are typically characterized by standard spectroscopic techniques, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, to confirm their structure and purity.<sup>[1]</sup>

## Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of chemical compounds.



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Caption: General workflow for chemical synthesis and analysis.

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## References

- 1. Investigation for the easy and efficient synthesis of 1H-benzo[d][1,3]oxazine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijstr.org [ijstr.org]
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